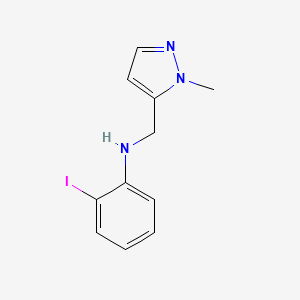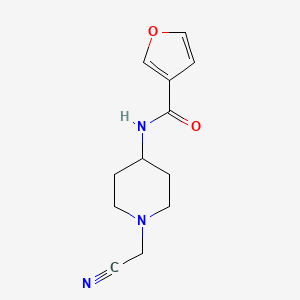
(4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone is a complex organic compound that features a pyrrole ring substituted with a bromine atom and a piperazine ring with a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of a pyrrole derivative, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The cyclopropylmethyl group can be added via alkylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine atom or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
(4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and piperazine ring play crucial roles in binding to these targets, modulating their activity. Pathways involved may include signal transduction and neurotransmitter regulation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-1h-pyrrol-2-yl)(4-methylpiperazin-1-yl)methanone: Similar structure but lacks the cyclopropylmethyl group.
(4-Chloro-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone: Chlorine atom instead of bromine.
(4-Bromo-1h-pyrrol-2-yl)(4-(ethylpiperazin-1-yl)methanone: Ethyl group instead of cyclopropylmethyl.
Uniqueness
The presence of the cyclopropylmethyl group in (4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone imparts unique steric and electronic properties, enhancing its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for developing new therapeutic agents and studying complex biological processes.
Properties
Molecular Formula |
C13H18BrN3O |
|---|---|
Molecular Weight |
312.21 g/mol |
IUPAC Name |
(4-bromo-1H-pyrrol-2-yl)-[4-(cyclopropylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C13H18BrN3O/c14-11-7-12(15-8-11)13(18)17-5-3-16(4-6-17)9-10-1-2-10/h7-8,10,15H,1-6,9H2 |
InChI Key |
TUBLJZGTEMPNDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCN(CC2)C(=O)C3=CC(=CN3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14913603.png)

![3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913621.png)



![3-{2-[(1Z)-2-(methylsulfanyl)but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}propane-1-sulfonate](/img/structure/B14913635.png)




![n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14913670.png)
